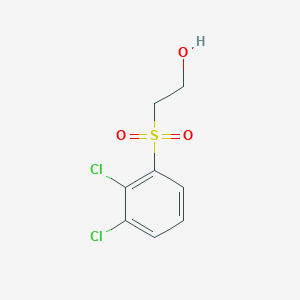
2,3-Dichlorophenylsulfonylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization for Fuel Cell Applications
Synthesis of Disulfonated Monomers : Research shows the synthesis of monomers like 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) for proton exchange membranes in fuel cells. This synthesis process is optimized for nearly 100% conversion, eliminating the need for recrystallization and improving process economics (Sankir et al., 2006).
Development of Proton Exchange Membranes : Another study involved the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for proton exchange membranes in direct methanol fuel cells and hydrogen/air fuel cells. These copolymers showed tunable properties like water uptake, proton conductivity, and methanol permeabilities (Sankir et al., 2007).
Environmental Applications
Removal of Organic Pollutants : A study demonstrated the use of microwave irradiation-assisted nanoscale zero-valent copper activated persulfate for the removal of 2,4-dichlorophenol from aqueous solutions, which is significant for environmental cleanup (Ghorbanian et al., 2019).
Degradation of Herbicides : Research has been conducted on the degradation of chlorophenoxy herbicides like 2,4-dichlorophenoxyacetic acid using advanced oxidation processes. These studies aim at environmental protection and degradation of pollutants in aqueous solutions (Pignatello, 1992).
Catalysts and Sensors Development
Development of Ionic Liquid Catalysts : Studies have focused on using ionic liquids as catalysts for the synthesis of xanthene derivatives. These catalysts are characterized by simple preparation, mild reaction conditions, low cost, and high yields (Shirini et al., 2014).
Fluorescent Sensors for Metal Ions : Research includes the development of photochromic diarylethene-based sensors for the detection of metal ions like Al3+ and Zn2+ in biological systems, demonstrating high selectivity and sensitivity (Fu et al., 2016).
特性
IUPAC Name |
2-(2,3-dichlorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c9-6-2-1-3-7(8(6)10)14(12,13)5-4-11/h1-3,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZTCGSINHMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2464710.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2464711.png)
![(Z)-3-((benzylamino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2464712.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2464713.png)
![Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2464714.png)
![tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate](/img/structure/B2464715.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)
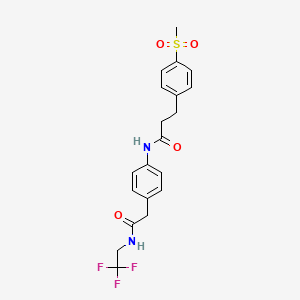
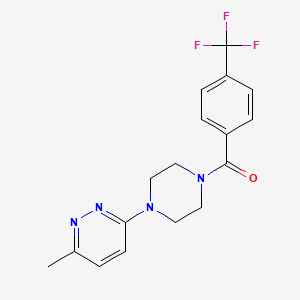
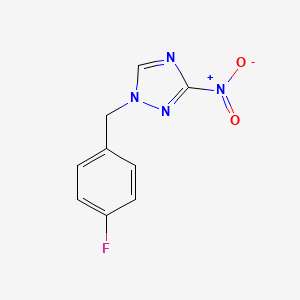
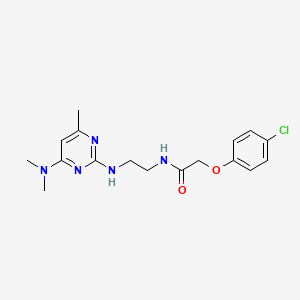

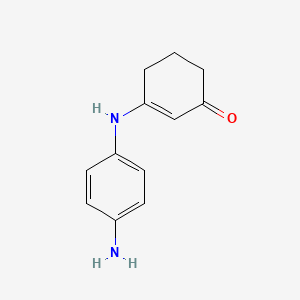
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)